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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15589011 Get Quote

A comprehensive guide to the structural elucidation of the indole alkaloid Rauvotetraphylline
A, detailing the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) techniques. This document is intended for researchers, scientists, and professionals in

the field of drug development and natural product chemistry.

The quest for novel therapeutic agents has consistently driven chemists to explore the vast

structural diversity of natural products. Among these, indole alkaloids represent a prominent

class of compounds with a wide array of biological activities. Rauvotetraphylline A, a

monoterpene indole alkaloid isolated from Rauvolfia tetraphylla, is one such molecule whose

intricate structure has been pieced together through modern spectroscopic methods. This

technical guide provides an in-depth analysis of the spectroscopic data that were instrumental

in the definitive structural elucidation of Rauvotetraphylline A.

High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provided the initial crucial piece of information: the

molecular formula of Rauvotetraphylline A.
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Parameter Value

Ionization Mode ESI (positive)

Measured m/z 343.2024 [M+H]⁺

Calculated m/z for C₂₀H₂₇N₂O₃ 343.2021

This high-resolution measurement unequivocally established the molecular formula as

C₂₀H₂₆N₂O₃, indicating a specific degree of unsaturation and providing a foundational

constraint for the subsequent NMR analysis.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
The structural backbone and the intricate stereochemistry of Rauvotetraphylline A were

elucidated through a combination of one- and two-dimensional NMR experiments. The ¹H NMR

spectrum revealed the presence of an O-substituted indole moiety, an ethylidene group, an N-

methyl group, and several oxygenated methylene and methine protons.[1] The ¹³C NMR

spectrum, in conjunction with DEPT experiments, identified a total of 20 carbon signals, which

were categorized into methyl, methylene, methine, and quaternary carbons, perfectly aligning

with the proposed molecular formula.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for

Rauvotetraphylline A
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Position δC (ppm) δH (ppm, J in Hz)

2 134.9 -

3 55.4 3.25 (m)

5 52.8 3.15 (m), 2.85 (m)

6 21.7 1.95 (m), 1.85 (m)

7 109.8 -

8 127.9 7.11 (d, 8.5)

9 110.8 6.62 (dd, 8.5, 2.0)

10 150.9 -

11 102.7 6.82 (d, 2.0)

12 130.5 -

13 142.9 -

14 34.7 2.10 (m)

15 27.5 2.25 (m)

16 50.1 2.65 (m)

17 66.2 4.08 (d, 13.4), 4.04 (d, 13.4)

18 12.3 1.16 (d, 6.3)

19 121.5 5.51 (q, 6.3)

20 132.8 -

21 60.5
3.57 (dd, 11.1, 4.0), 3.32 (dd,

11.1, 10.6)

N-CH₃ 42.7 2.47 (s)

Experimental Protocols
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The successful elucidation of Rauvotetraphylline A's structure hinged on meticulous

experimental procedures for its isolation and the subsequent acquisition of high-quality

spectroscopic data.

Isolation of Rauvotetraphylline A
The aerial parts of Rauvolfia tetraphylla were subjected to an exhaustive extraction and

fractionation process to yield the pure compound.
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Aerial Parts of Rauvolfia tetraphylla

Extraction with 95% EtOH

Crude Extract

Suspension in H₂O and Partition with EtOAc

EtOAc Fraction

Silica Gel Column Chromatography

Elution with CHCl₃-MeOH Gradient

Fractions Collected

Sephadex LH-20 Column Chromatography

Elution with MeOH

Rauvotetraphylline A (Pure)

Click to download full resolution via product page

Caption: Isolation workflow for Rauvotetraphylline A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15589011?utm_src=pdf-body-img
https://www.benchchem.com/product/b15589011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and ROESY spectra were

recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per

million (ppm) and referenced to the residual solvent signals (CDCl₃: δH 7.26, δC 77.0).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on a Waters Q-TOF Premier mass spectrometer.

Structural Confirmation through 2D NMR
Correlations
Two-dimensional NMR experiments were paramount in assembling the molecular fragments

and establishing the final structure of Rauvotetraphylline A. Key correlations from HMBC

(Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect

Spectroscopy) experiments provided the necessary long-range connectivity and spatial

proximity information.

The HMBC spectrum was crucial for connecting the quaternary carbons and establishing the

overall carbon skeleton. For instance, correlations from the N-methyl protons to C-3 and C-5,

and from the olefinic proton H-19 to C-3 and C-21, were pivotal in defining the core structure.

The stereochemistry of the C-19 to C-20 double bond was determined to be E-configuration

based on key ROESY correlations. The observation of a cross-peak between the methyl

protons at C-18 and the proton at C-15, as well as a correlation between the olefinic proton H-

19 and the methylene protons at C-21, confirmed this geometry.[1]
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HMBC (→)

ROESY (↔)

 H-18 → C-20  H-19 → C-21  N-CH₃ → C-3  N-CH₃ → C-5  Me-18 ↔ H-15  H-19 ↔ H₂-21

Click to download full resolution via product page

Caption: Key HMBC and ROESY correlations for Rauvotetraphylline A.

Conclusion
The structural elucidation of Rauvotetraphylline A serves as a classic example of the power of

modern spectroscopic techniques in natural product chemistry. Through the synergistic

application of high-resolution mass spectrometry and an array of one- and two-dimensional

NMR experiments, the molecular formula, planar structure, and relative stereochemistry of this

complex indole alkaloid were unambiguously determined. This detailed spectroscopic roadmap

not only provides a definitive structural proof but also serves as a valuable reference for the

characterization of related natural products. The complete assignment of its spectral data is a

crucial first step towards understanding its biosynthetic pathways and exploring its potential

pharmacological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. html.rhhz.net [html.rhhz.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15589011?utm_src=pdf-body-img
https://www.benchchem.com/product/b15589011?utm_src=pdf-body
https://www.benchchem.com/product/b15589011?utm_src=pdf-body
https://www.benchchem.com/product/b15589011?utm_src=pdf-custom-synthesis
https://html.rhhz.net/YYTRCW/html/2012/2/1518342258403-437586944.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Unveiling the Molecular Architecture of
Rauvotetraphylline A: A Spectroscopic Approach]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15589011#spectroscopic-data-nmr-ms-
for-rauvotetraphylline-a-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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